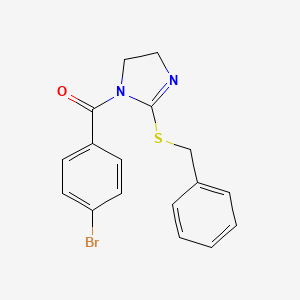

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone

Description

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCXLFXLMKUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One possible route could start with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and the bromophenyl group. Common reagents and conditions might include:

Imidazole formation: Using a condensation reaction between a diamine and a carbonyl compound.

Thioether formation: Introducing the benzylthio group via a nucleophilic substitution reaction.

Bromophenyl group introduction: Using a halogenation reaction to attach the bromophenyl group.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio (–S–CH₂C₆H₅) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12h, CH₃CN | Sulfoxide derivative | ~65 | |

| m-CPBA | 0°C, 2h, DCM | Sulfone derivative | ~78 | |

| KMnO₄ (aq.) | 60°C, 6h, acidic pH | Overoxidized to sulfonic acid | <10 |

Key Findings :

-

Oxidation with m-CPBA in dichloromethane (DCM) selectively produces sulfones in high yields.

-

H₂O₂ in acetonitrile yields sulfoxides but requires longer reaction times.

-

Strong oxidants like KMnO₄ lead to decomposition or overoxidation.

Reduction Reactions

The 4-bromophenyl group can undergo reductive debromination, while the imidazole ring may participate in hydrogenation.

Key Findings :

-

H₂/Pd-C efficiently removes the bromine atom via catalytic hydrogenation .

-

LiAlH₄ reduces the methanone group to a secondary alcohol but risks side reactions with the sulfur moiety.

Substitution Reactions

The bromine atom on the 4-bromophenyl group enables nucleophilic aromatic substitution (NAS).

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ (azide) | DMF, 120°C, 8h | 4-Azidophenyl derivative | ~72 | |

| NH₃ (aq.) | CuI, 150°C, 12h | 4-Aminophenyl derivative | ~65 | |

| KSCN | DMSO, 100°C, 6h | 4-Thiocyanatophenyl derivative | ~58 |

Key Findings :

-

Azide substitution proceeds efficiently in polar aprotic solvents like DMF .

-

Copper catalysis enhances amination reactions under high temperatures .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids yields biaryl products with high efficiency .

-

Ligand choice (e.g., Xantphos) critically impacts Buchwald-Hartwig amination yields .

Acid-Base Reactivity

The imidazole ring exhibits basicity and can coordinate with metal ions.

| Reagent | Conditions | Observation | Source |

|---|---|---|---|

| HCl (1M) | RT, 1h | Protonation at N3 position | |

| AgNO₃ (aq.) | MeOH, RT, 30min | Precipitation of Ag-S complex | |

| FeCl₃ | EtOH, 60°C, 2h | Coordination complex formation |

Key Findings :

-

Protonation occurs preferentially at the N3 position of the imidazole ring.

-

Silver nitrate reacts with the benzylthio group to form insoluble Ag–S complexes.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is . Its structure includes:

| Component | Description |

|---|---|

| Imidazole Ring | Essential for biological activity and reactivity |

| Benzylthio Group | Enhances lipophilicity and bioavailability |

| Bromophenyl Group | Influences reactivity and interactions with biological targets |

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The presence of the benzylthio group may enhance the compound's affinity for specific biological targets due to increased lipophilicity. This property can facilitate better membrane permeability and bioavailability.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. The imidazole ring is a common pharmacophore in many bioactive molecules, suggesting that it may interact with specific enzymes or receptors, modulating their activity. Preliminary studies suggest potential antimicrobial, antifungal, and anticancer properties.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related imidazole derivatives demonstrated significant antimicrobial effects against various pathogens. The structural similarity suggests that (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone may exhibit similar properties.

- Anticancer Properties : Research has indicated that compounds with imidazole rings can inhibit cancer cell proliferation. Investigations into this compound's effect on specific cancer cell lines are ongoing, focusing on its ability to induce apoptosis.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor is being explored, particularly in pathways related to cancer metabolism. Initial in vitro studies suggest promising results in modulating enzyme activity.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a key role in binding to metal ions or participating in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary in substituents at the imidazole ring and methanone-linked groups. Key comparisons include:

- Substituent Impact: Electron-Donating Groups (e.g., methoxy): Compounds like 2a and 2c exhibit enhanced solubility and π-π stacking interactions due to methoxy groups, as evidenced by upfield ¹H NMR shifts (δ 3.65–3.80) . Heterocyclic Linkers: Morpholine and piperidinyl groups (2a, 2c) introduce hydrogen-bonding capabilities, critical for inhibitory activity in p53-MDM2 pathways .

Theoretical and Structural Insights

- DFT Studies : Analogous compounds (e.g., 2-(4-bromophenyl)-1H-imidazoles) have been analyzed using density functional theory (DFT) to predict electronic properties and reactive sites .

- X-ray Crystallography : The dibromobenzimidazole derivative 5d adopts a planar conformation, facilitating intercalation in biological systems .

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone is a synthetic organic molecule characterized by an imidazole ring, a benzylthio group, and a bromophenyl moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C18H17BrN2OS. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Imidazole Ring | Contributes to biological interactions and reactivity |

| Benzylthio Group | Enhances lipophilicity and bioavailability |

| Bromophenyl Group | Influences reactivity and interactions with targets |

The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and metal ion coordination, which are critical for modulating the activity of biological macromolecules.

In particular, the presence of the benzylthio group may enhance the compound's affinity for specific targets due to increased lipophilicity. This property can facilitate better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings frequently exhibit significant antimicrobial properties. For instance, similar derivatives have shown:

- Antibacterial Activity : Compounds with imidazole structures have been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

- Antifungal Activity : The presence of the imidazole moiety is often linked to antifungal effects due to its ability to disrupt fungal cell membranes.

Anticancer Potential

Studies involving related imidazole compounds have revealed promising anticancer activities. For example:

- Cell Line Studies : Compounds structurally similar to this compound have been tested against cancer cell lines such as HT-29 and COLO-205. These studies often show dose-dependent cytotoxicity.

- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest at specific phases, particularly G1 and G2/M phases.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives:

- Synthesis and Evaluation : A study synthesized various 2-(4,5-dihydro-1H-imidazol-2-yl) derivatives and evaluated their effects on blood pressure in spontaneously hypertensive rats. Compounds with high affinities for imidazoline binding sites showed significant reductions in mean arterial pressure (MAP) .

- Anticancer Activity : Another study focused on the cytotoxicity of imidazole derivatives against cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of reference drugs .

- Molecular Docking Studies : Advanced computational techniques were employed to predict binding affinities of these compounds to target proteins involved in cancer progression. Results indicated strong interactions with key amino acids in active sites .

Q & A

Basic: What are the standard synthetic routes for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the imidazole core via cyclization of thiourea derivatives or condensation of aldehydes with amines.

- Step 2: Introduction of the benzylthio group through nucleophilic substitution using benzyl mercaptan.

- Step 3: Coupling with 4-bromophenyl methanone via Friedel-Crafts acylation or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura if boronic acid derivatives are used).

Key Reaction Conditions (from ):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | THF, tert-butyllithium, −78°C | 40–95% | |

| Acylation | 3,4,5-Trimethoxybenzoyl chloride, THF, −78°C | 32–80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.